molecular formula C11H10FN B7969472 (7-Fluoronaphthalen-1-yl)methanamine

(7-Fluoronaphthalen-1-yl)methanamine

Cat. No.: B7969472
M. Wt: 175.20 g/mol
InChI Key: AAGPXZGKWZANNX-UHFFFAOYSA-N
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Description

(7-Fluoronaphthalen-1-yl)methanamine is a fluorinated aromatic amine with the molecular formula C₁₁H₁₀FN. Its structure consists of a naphthalene ring substituted with a fluorine atom at the 7-position and a methanamine group (-CH₂NH₂) at the 1-position. The fluorine substituent introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or van der Waals forces, compared to non-fluorinated analogs .

Properties

IUPAC Name

(7-fluoronaphthalen-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGPXZGKWZANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoronaphthalen-1-yl)methanamine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, forming 1-aminonaphthalene.

    Fluorination: The 1-aminonaphthalene undergoes electrophilic substitution to introduce a fluorine atom at the 7th position, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(7-Fluoronaphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7-Fluoronaphthalen-1-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference ID
1-(Naphthalen-1-yl)methanamine C₁₁H₁₁N -CH₂NH₂ at 1-position Base structure; used in ligand synthesis
2-(7-Methoxynaphthalen-1-yl)ethanamine C₁₃H₁₅NO·HCl -OCH₃ at 7, -CH₂CH₂NH₂ at 1 Agomelatine intermediate; improved solubility due to methoxy group
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine C₁₄H₁₂F₂N₂ Fluorine at 4-position (aryl) Catalytic amine oxidation studies
R-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N -CH(CH₃)NH₂ at 1-position Chiral resolving agent; industrial intermediate
1H-Benzotriazol-1-yl(phenyl)methanamine C₁₃H₁₂N₄ Benzotriazole moiety Antimicrobial activity (e.g., Bacillus subtilis)

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy Groups : The 7-fluoro substituent in (7-Fluoronaphthalen-1-yl)methanamine likely reduces electron density on the naphthalene ring compared to methoxy-substituted analogs (e.g., 2-(7-Methoxynaphthalen-1-yl)ethanamine), which may decrease solubility in polar solvents but enhance lipophilicity and membrane permeability .
  • Amino Group Position: The 1-position methanamine group in naphthalene derivatives is critical for binding to biological targets, as seen in benzotriazole-based antimicrobial agents .

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